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molecular formula C8H6ClNO2S B1590967 (4-Cyanophenyl)methanesulfonyl chloride CAS No. 56105-99-8

(4-Cyanophenyl)methanesulfonyl chloride

Cat. No. B1590967
M. Wt: 215.66 g/mol
InChI Key: UKKQISHRHXSEGI-UHFFFAOYSA-N
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Patent
US06114390

Procedure details

Gaseous methylamine was introduced into a solution of 0.8 g (3.71 mMol) of 4-cyanobenzenemethanesulphonic acid chloride in 20 ml of tetrahydrofuran until a distinctly alkaline reaction was obtained. The mixture was stirred for a further hour at ambient temperature, the excess methylamine together with the solvent was distilled off in vacuo and the residue was triturated with diethylether. The crystals formed were suction filtered and dried. 420 mg (54% of theory) of colourless crystals were obtained, Mp. 151-152° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][S:12](Cl)(=[O:14])=[O:13])=[CH:7][CH:6]=1)#[N:4]>O1CCCC1>[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][S:12]([NH:2][CH3:1])(=[O:14])=[O:13])=[CH:7][CH:6]=1)#[N:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0.8 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)CS(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
DISTILLATION
Type
DISTILLATION
Details
the excess methylamine together with the solvent was distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethylether
CUSTOM
Type
CUSTOM
Details
The crystals formed
FILTRATION
Type
FILTRATION
Details
were suction filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
420 mg (54% of theory) of colourless crystals were obtained

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)CS(=O)(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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